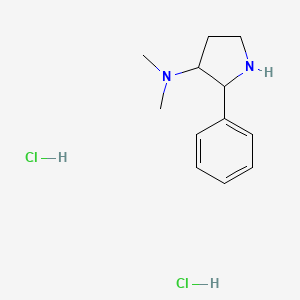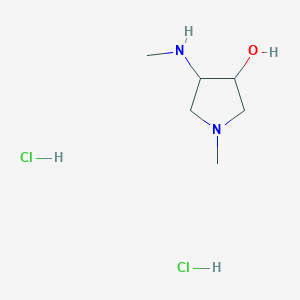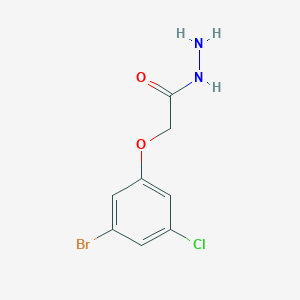![molecular formula C18H20F3NO3 B1487346 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate CAS No. 2204912-98-9](/img/structure/B1487346.png)
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate
Descripción general
Descripción
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate (2-PEPT) is a novel synthetic compound with a wide variety of applications in scientific research. It has been used in a range of fields, including biochemistry, physiology, and pharmacology, as a tool to investigate enzyme activity, receptor binding, and drug metabolism. The synthesis of 2-PEPT is relatively simple and can be accomplished in a few steps using commercially available reagents. Furthermore, 2-PEPT has been found to have several advantages over other compounds used in laboratory experiments, including its low toxicity and high solubility in aqueous solutions.
Aplicaciones Científicas De Investigación
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been extensively used in scientific research due to its ability to act as a substrate for a variety of enzymes and receptors. It has been found to be a useful tool for studying the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been used to investigate the binding of drugs to their respective receptors and to study the metabolism of drugs in vivo.
Mecanismo De Acción
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate acts as a substrate for a variety of enzymes and receptors. When it binds to an enzyme or receptor, it undergoes a chemical reaction that results in the formation of a product. This product can then be used to measure the activity of the enzyme or receptor. Furthermore, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate can be used to study the binding of drugs to their respective receptors.
Efectos Bioquímicos Y Fisiológicos
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and acetylcholinesterase. Furthermore, it has been found to increase the activity of certain enzymes, such as glutathione S-transferase and quinone reductase. In addition, 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has been found to increase the bioavailability of certain drugs, such as diazepam and phenobarbital.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate in laboratory experiments has several advantages over other compounds. It is relatively non-toxic and has a high solubility in aqueous solutions. Furthermore, it is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light and heat and can be easily degraded by oxidation.
Direcciones Futuras
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate has a wide range of potential applications in scientific research. In the future, it could be used to investigate the mechanism of action of drugs and to study the effects of drug metabolism. Furthermore, it could be used to study the effects of environmental pollutants on enzyme activity. Additionally, it could be used to study the effects of various compounds on the activity of enzymes and receptors. Finally, it could be used to study the effects of drugs on the development of diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-(2-phenylethyl)phenoxy]ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2HF3O2/c17-12-13-18-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-9H,10-13,17H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORXFPUDAVTSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)

![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole](/img/structure/B1487284.png)
![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)